Oxtriphylline is the choline salt of theophylline with an anti-asthmatic property. Oxtriphylline appears to inhibit phosphodiesterase and prostaglandin production, regulates calcium flux and intracellular calcium distribution, and antagonizes adenosine. Physiologically, this agent causes relaxation of bronchial smooth muscle, produces vasodilation (except in cerebral vessels), stimulates cardiac muscle, as well as induces diuresis and gastric acid secretion. It may also suppress inflammation and improve contractility of the diaphragm.
Oxtriphylline is the choline salt form of [theophylline]. Once in the body, theophylline is released and acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator. Its main physiological reponse is to dilate the bronchioles. As such, oxytriphylline is indicated mainly for asthma, bronchospasm, and COPD (i.e. all the same indications as the other theophyllines). It is marketed under the name Choledyl SA, and several forms of oxytriphylline have been discontinued. In the US, oxtriphylline is no longer available.
Oxtriphylline
CAS No.: 4499-40-5
Cat. No.: VC0538409
Molecular Formula: C12H21N5O3
Molecular Weight: 283.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4499-40-5 |
|---|---|
| Molecular Formula | C12H21N5O3 |
| Molecular Weight | 283.33 g/mol |
| IUPAC Name | 1,3-dimethyl-2-oxopurin-6-olate;2-hydroxyethyl(trimethyl)azanium |
| Standard InChI | InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1 |
| Standard InChI Key | SOELXOBIIIBLRJ-UHFFFAOYSA-M |
| SMILES | CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO |
| Canonical SMILES | CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Oxtriphylline (C₁₂H₂₁N₅O₃) is a small molecule drug with a molecular weight of 283.33 g/mol . It exists as a white crystalline powder, sparingly soluble in alcohol and chloroform but freely soluble in aqueous solutions of alkali hydroxides . The compound dissociates into theophylline and choline upon ingestion, with theophylline serving as the primary active metabolite .
Table 1: Key Physicochemical Properties of Oxtriphylline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁N₅O₃ | |
| Molecular Weight | 283.33 g/mol | |
| Solubility in Water | 7.36 g/L (20°C) | |
| Melting Point | 270–274°C | |
| pKa | 8.77 (at 25°C) |
Synonyms for oxtriphylline include choline theophyllinate, Choledyl, and cholinophyllin . Its structural similarity to theophylline allows it to leverage the parent compound’s bronchodilatory effects while improving gastrointestinal tolerability .
Pharmacological Profile
Mechanism of Action
Oxtriphylline exerts its therapeutic effects through multiple pathways:
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, oxtriphylline increases intracellular cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation in bronchioles .
-
Adenosine Receptor Antagonism: Blockade of adenosine A₁ and A₂ receptors prevents bronchoconstriction and inflammatory mediator release .
-
Histone Deacetylase Activation: This mechanism enhances anti-inflammatory effects by modulating gene expression in immune cells .
Pharmacokinetics
A crossover study comparing oxtriphylline (Choledyl SA) and anhydrous theophylline (Theo-Dur) in 10 subjects revealed significant pharmacokinetic differences :
Table 2: Comparative Pharmacokinetics of Oxtriphylline and Theophylline
| Parameter | Oxtriphylline (Choledyl SA) | Theophylline (Theo-Dur) |
|---|---|---|
| Peak Plasma Concentration | 6.4 ± 0.7 μg/ml | 4.1 ± 0.5 μg/ml |
| Time to Peak (Tₘₐₓ) | 4.7 ± 1.0 hr | 9.6 ± 8.2 hr |
| Area Under Curve (AUC) | 102.4 ± 15.7 μg/ml·hr | 75.3 ± 9.1 μg/ml·hr |
| Absorption Rate (6 hr) | 88% | 10% |
Oxtriphylline achieves faster absorption and higher bioavailability than Theo-Dur, though both exhibit significant inter-subject variability . Renal effects include osmotic diuresis without altering glomerular filtration rate, likely due to theophylline’s action on renal tubules .
Therapeutic Applications
Respiratory Disorders
Oxtriphylline is indicated for:
-
Asthma: Reduces airway hyperresponsiveness and inflammation .
-
COPD: Improves forced expiratory volume (FEV₁) and exercise tolerance .
-
Chronic Bronchitis: A double-blind study demonstrated efficacy in reducing sputum production and dyspnea when combined with glyceryl guaiacolate .
Off-Label Uses
-
Myasthenia Gravis: Oxtriphylline potentiated anticholinesterase effects in refractory patients and mitigated corticotropin-induced weakness .
Clinical Studies and Efficacy
Chronic Bronchitis Management
A 1963 trial involving oxtriphylline-glyceryl guaiacolate reported a 70% improvement in cough frequency and sputum viscosity compared to placebo, with minimal adverse effects .
Myasthenia Gravis Adjunct Therapy
In nine patients, oxtriphylline enhanced anticholinesterase efficacy and reduced corticotropin-related exacerbations, though benefits were partial in mild cases .
| Interacting Drug | Effect on Oxtriphylline | Management |
|---|---|---|
| Erythromycin | ↑ Plasma levels (CYP1A2 inhibition) | Monitor levels |
| Rifampicin | ↓ Efficacy (CYP induction) | Dose adjustment required |
| Cimetidine | ↑ Toxicity risk | Avoid concomitant use |
| Fluoroquinolones | ↑ Seizure risk | Use alternative antibiotic |
Theophylline’s narrow therapeutic index (10–20 μg/ml) necessitates cautious dosing, particularly in hepatic impairment .
Future Perspectives
Emerging research areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume